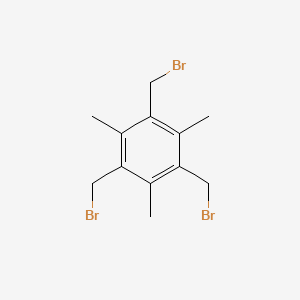

2,4,6-Tris(bromomethyl)mesitylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIFXIATEXVOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CBr)C)CBr)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176408 | |

| Record name | 2,4,6-Tris(bromomethyl)mesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21988-87-4 | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21988-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(bromomethyl)mesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021988874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tris(bromomethyl)mesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(bromomethyl)mesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4,6-Tris(bromomethyl)mesitylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tris(bromomethyl)mesitylene, a versatile building block in organic synthesis. Its C3 symmetry and reactive bromomethyl groups make it a valuable precursor for the construction of dendrimers, tripodal ligands, and other complex molecular architectures.[1] This document outlines the primary synthetic routes, detailed experimental protocols, and key characterization data to facilitate its preparation and application in research and development.

Synthetic Approaches

The most common and efficient method for the synthesis of this compound is the bromomethylation of mesitylene (1,3,5-trimethylbenzene). This can be achieved through two principal pathways:

-

Reaction with Paraformaldehyde and Hydrobromic Acid: This is a widely used and high-yielding one-pot procedure. It involves the in-situ generation of the bromomethylating agent from paraformaldehyde and a solution of hydrogen bromide in acetic acid, which then reacts with mesitylene to form the desired trisubstituted product.[1][2] This method avoids the use of elemental bromine and offers excellent control over the degree of substitution.

-

Free-Radical Bromination: This classic approach involves the reaction of mesitylene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide, or under photochemical conditions (e.g., UV light).[1] The reaction proceeds stepwise through mono- and bis-brominated intermediates to the final tris-brominated product. Achieving complete tris-bromination requires careful stoichiometric control of the reagents.[1]

Experimental Protocols

Method 1: Bromomethylation using Paraformaldehyde and HBr in Acetic Acid

This protocol is adapted from a reported high-yield synthesis.[2]

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

33% (w/w) solution of Hydrobromic acid in acetic acid

-

Glacial acetic acid

-

Dichloromethane

-

Petroleum ether

-

Ice water

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add mesitylene (5 mmol, 0.7 mL).

-

Sequentially add glacial acetic acid (2.6 mL) and a 33% wt solution of hydrobromic acid in acetic acid (3.5 mL).[2]

-

Add paraformaldehyde (18.8 mmol, 570 mg).[2]

-

Heat the reaction mixture to 95 °C with continuous stirring.[2]

-

After approximately 3 hours, a solid precipitate will begin to form. Continue stirring at 95 °C for a total of 9-12 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the product fully.[2]

-

Collect the solid product by filtration and dry it.

-

Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to yield pure this compound as white, needle-like crystals.[2]

Yield: 99%[2]

Data Presentation

Table 1: Reagent Quantities for Paraformaldehyde/HBr Method

| Reagent | Molar Amount (mmol) | Volume (mL) | Mass (mg) | Molar Equiv. |

| Mesitylene | 5 | 0.7 | - | 1.0 |

| Paraformaldehyde | 18.8 | - | 570 | 3.7 |

| Acetic Acid | - | 2.6 | - | - |

| 33% HBr in Acetic Acid | - | 3.5 | - | - |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₅Br₃[3] |

| Molecular Weight | 398.96 g/mol [3][4] |

| Appearance | White needle-like crystals[2] |

| Melting Point | 187-189 °C[2][5] |

| ¹H NMR (500 MHz, CDCl₃) | δ 4.61 (s, 6H, -CH₂Br), 2.50 (s, 9H, -CH₃)[2] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 137.84, 133.18, 29.93, 15.38[2] |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the paraformaldehyde and hydrobromic acid method.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a highly valuable intermediate in organic synthesis. Its three reactive bromomethyl groups are susceptible to nucleophilic substitution, enabling the attachment of a wide variety of molecular fragments.[1] This property makes it an ideal core molecule for the synthesis of:

-

Dendrimers and Dendritic Macromolecules: The C3 symmetry provides divergent points for the construction of well-defined dendritic architectures with controlled size and surface functionality.[1]

-

Tripodal and Hexapodal Ligands: These are crucial in coordination chemistry and catalysis, where the geometry of the ligand plays a key role in the properties of the resulting metal complexes.[1]

-

Organic Building Blocks: It serves as a general reagent and building block for more complex organic molecules.[2]

Due to its high reactivity, this compound should be handled with care and stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5] It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[3]

References

- 1. This compound | 21988-87-4 | Benchchem [benchchem.com]

- 2. This compound | 21988-87-4 [chemicalbook.com]

- 3. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | C12H15Br3 | CID 89140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-三溴甲基三甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cas 21988-87-4,this compound | lookchem [lookchem.com]

A Technical Guide to 2,4,6-Tris(bromomethyl)mesitylene: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4,6-Tris(bromomethyl)mesitylene, a key building block in organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the construction of complex molecular architectures.

Core Compound Identification

This compound , also known as 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, is a trifunctional aromatic compound. Its utility in synthetic chemistry stems from the three reactive bromomethyl groups attached to a stable mesitylene core.

| Identifier | Value |

| CAS Number | 21988-87-4[1][2] |

| Molecular Formula | C₁₂H₁₅Br₃[1][2] |

| Linear Formula | (CH₃)₃C₆(CH₂Br)₃ |

| Molecular Weight | 398.96 g/mol [1][2] |

| Synonyms | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene[1][3] |

Physicochemical and Crystallographic Data

This compound is a white to almost-white crystalline powder. A summary of its key properties and crystallographic data is presented below.

| Property | Value |

| Melting Point | 187-189 °C (lit.)[1] |

| Assay | 98% |

| InChI Key | BHIFXIATEXVOQA-UHFFFAOYSA-N |

| SMILES String | Cc1c(CBr)c(C)c(CBr)c(C)c1CBr |

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The bulky bromine atoms are positioned above and below the plane of the benzene ring.[4]

| Crystallographic Parameter | Value |

| Crystal System | Triclinic[4] |

| Space Group | P-1[4] |

| a | 9.3961 (16) Å[4] |

| b | 9.4269 (16) Å |

| c | 9.4846 (16) Å[4] |

| α | 70.046 (2)° |

| β | 109.115 (2)°[4] |

| γ | 118.835 (2)° |

| Volume | 643.08 (19) ų[4] |

| Z | 2 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of mesitylene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid.[5] This one-pot procedure provides a direct route to the desired product.[5]

Materials:

-

Mesitylene (6.0 g, 0.05 mol)

-

Paraformaldehyde (5.00 g, 0.167 mol)

-

Glacial acetic acid (25 mL)

-

45 wt% HBr in acetic acid solution (30 mL)

-

Water (100 mL)

-

Dichloromethane

-

Petroleum ether

Procedure:

-

To a mixture of mesitylene, paraformaldehyde, and glacial acetic acid, rapidly add the HBr/acetic acid solution.

-

Heat the reaction mixture at 95 °C for 12 hours.

-

After cooling, pour the mixture into 100 mL of water.

-

Collect the resulting solid product by filtration.

-

Wash the product with methanol in a Soxhlet extractor for 24 hours.

-

Dry the product under reduced pressure at 160 °C for 24 hours.

-

For further purification, recrystallize the crude product from a mixed solvent system of dichloromethane and petroleum ether to yield white, needle-like crystals.[1]

Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ 4.61 (s, 6H), 2.50 (s, 9H).[1]

-

¹³C NMR (126 MHz, CDCl₃): δ 137.84, 133.18, 29.93, 15.38.[1]

Applications in Molecular Design and Synthesis

The C₃ symmetry of this compound makes it an excellent core molecule for the synthesis of dendrimers, star-shaped polymers, and other complex macromolecules.[5] The three reactive bromomethyl groups serve as divergent points for the growth of dendritic branches, enabling precise control over the size, shape, and surface functionality of the final molecule.[5]

Its utility also extends to the synthesis of microporous organic polymers for applications in gas storage and separation. The compound's reactive sites can undergo nucleophilic substitution reactions, allowing for the attachment of various molecular fragments.[5] This makes it particularly useful in the synthesis of tripodal and hexapodal ligands, which are important in coordination chemistry and catalysis.[5]

Visualizing Synthesis and Application

The following diagrams illustrate the synthesis of this compound and its application as a versatile building block.

References

An In-Depth Technical Guide to 2,4,6-Tris(bromomethyl)mesitylene: Properties, Synthesis, and Applications in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Tris(bromomethyl)mesitylene, a versatile trifunctional building block. Due to its unique C3 symmetry and reactive bromomethyl groups, this compound serves as a critical starting material in the synthesis of complex macromolecular architectures, including star-shaped polymers, dendrimers, and crosslinked networks. This document details its chemical and physical properties, provides an established synthesis protocol, and explores its key applications with illustrative experimental workflows.

Core Properties and Data

This compound is a crystalline solid that is soluble in various organic solvents. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅Br₃ | [1] |

| Molecular Weight | 398.96 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 187-189 °C | [2] |

| CAS Number | 21988-87-4 | [1][2] |

| Canonical SMILES | CC1=C(C(=C(C(=C1CBr)C)CBr)C)CBr | [1] |

| InChI Key | BHIFXIATEXVOQA-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of the methyl groups of mesitylene (1,3,5-trimethylbenzene). A common and effective method involves the reaction of mesitylene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid.

Experimental Protocol: Synthesis from Mesitylene

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

Glacial Acetic Acid

-

45 wt% HBr in Acetic Acid

-

Water

-

Dichloromethane (for recrystallization)

-

Petroleum Ether (for recrystallization)

Procedure:

-

To a suitable reaction vessel, add mesitylene, paraformaldehyde, and glacial acetic acid.

-

Rapidly add a 45 wt% solution of hydrogen bromide in acetic acid to the mixture.

-

Heat the reaction mixture to 95 °C and maintain for 12 hours.

-

After the reaction period, pour the mixture into water to precipitate the product.

-

Collect the solid product by filtration.

-

Dry the product under vacuum.

-

For further purification, recrystallize the crude product from a mixture of dichloromethane and petroleum ether.

Diagram of the Synthesis Workflow:

Applications in Polymer Synthesis

The trifunctional nature of this compound makes it a valuable building block in polymer chemistry. Its three reactive bromomethyl groups can undergo nucleophilic substitution reactions, enabling its use as a core molecule for star polymers and dendrimers, as well as a crosslinking agent for creating polymer networks.[3]

Core Molecule for Star-Shaped Polymers

Star-shaped polymers consist of multiple linear polymer chains, or "arms," emanating from a central core. The "core-first" approach utilizes a multifunctional initiator from which the polymer arms grow. This compound can be functionalized to act as a trifunctional core for the synthesis of three-armed star polymers.

Diagram of Star Polymer Synthesis Workflow:

Central Core for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The C3 symmetry of this compound makes it an ideal core for the divergent synthesis of dendrimers, where successive generations of branching units are added to the core.[3]

Crosslinking Agent for Polymer Networks

This compound can be used as a crosslinking agent to form three-dimensional polymer networks from linear polymers containing suitable functional groups. For instance, in the presence of a Friedel-Crafts catalyst, it can crosslink polystyrene by forming covalent bonds between the polymer chains. This process enhances the thermal and mechanical stability of the resulting material.

Diagram of Polymer Crosslinking Workflow:

Relevance in Drug Development

While not a therapeutic agent itself, the macromolecular structures synthesized from this compound have potential applications in drug delivery. Dendrimers, for instance, are being explored as drug carriers due to their well-defined structure and multivalency, which allows for the attachment of multiple drug molecules and targeting ligands.[4] Similarly, crosslinked polymer networks can be designed as hydrogels for the controlled release of therapeutic agents. The use of this compound provides a means to create these complex architectures with a high degree of control.

Conclusion

This compound is a key building block for the construction of complex, well-defined macromolecular structures. Its trifunctional nature allows for its use as a central core in the synthesis of star-shaped polymers and dendrimers, and as an effective crosslinking agent. The ability to precisely control the architecture of the resulting polymers makes this compound a valuable tool for researchers and scientists in the fields of polymer chemistry, materials science, and potentially in the development of advanced drug delivery systems. Further exploration of its reactivity and the properties of the resulting materials will undoubtedly lead to new and innovative applications.

References

- 1. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | C12H15Br3 | CID 89140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-三溴甲基三甲基苯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | 21988-87-4 | Benchchem [benchchem.com]

- 4. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

solubility and melting point of 2,4,6-Tris(bromomethyl)mesitylene

An In-depth Technical Guide to the Solubility and Melting Point of 2,4,6-Tris(bromomethyl)mesitylene

This technical guide provides comprehensive information on the physical properties, specifically the melting point and solubility, of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a multifunctional building block in organic synthesis.[1][2][3] The document outlines detailed experimental protocols for determining these key characteristics and includes workflows for laboratory procedures.

Core Physical Properties

This compound, with the CAS number 21988-87-4, is a crystalline solid at room temperature.[4][5] Its utility as a synthetic intermediate, particularly as a core molecule for dendrimer construction and in the formation of tripodal ligands, stems from its C3 symmetry and the reactivity of its three bromomethyl groups.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅Br₃ | [6][7] |

| Molecular Weight | 398.96 g/mol | [4][6][7] |

| Melting Point | 187-189 °C (lit.) | [1][3][4][5] |

| Appearance | White to almost white powder or crystal | [5] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in the literature. However, qualitative information can be inferred from synthesis and purification procedures. The compound is recrystallized using a mixed solvent system of dichloromethane and petroleum ether, indicating its solubility in these organic solvents.[1] Furthermore, its analysis by reverse-phase HPLC utilizes a mobile phase of acetonitrile and water, suggesting at least partial solubility in this mixture.[8]

As a nonpolar organic molecule, it is expected to be insoluble in water but soluble in various organic solvents. A systematic approach to determining its solubility is outlined in the experimental protocols below.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting point and solubility of this compound.

Determination of Melting Point

The melting point of an organic solid provides crucial information about its purity. A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[9]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

-

Capillary tubes (sealed at one end)[10]

-

Thermometer (calibrated)[9]

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.[9]

-

Place a small amount of the powdered sample on a clean, dry surface.

-

Push the open end of a capillary tube into the powder to collect a small amount of the sample.[10]

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm.[11]

-

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Place a calibrated thermometer in the designated well.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Measurement:

-

Turn on the apparatus and set the heating rate. For an unknown approximate melting point, a rapid determination (heating quickly) can be performed first.

-

For an accurate measurement, heat the block rapidly to about 15-20°C below the expected melting point (approx. 188°C).

-

Decrease the heating rate to a slow and steady 1-2°C per minute as you approach the melting point.[9]

-

Record the temperature (T₁) at which the first drop of liquid appears.[12]

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[12]

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container. Never reuse a capillary tube with a melted sample.[10]

-

Determination of Solubility

Solubility tests provide valuable information about the structural features and functional groups of a compound.[13][14] The principle of "like dissolves like" is a useful guideline, where polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents.[13]

Objective: To qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Apparatus:

-

Small test tubes and a test tube rack

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

Solvents:

-

Water (H₂O)

-

Hexane

-

Dichloromethane (DCM)

-

Acetonitrile (MeCN)

-

5% aq. Sodium Hydroxide (NaOH)

-

5% aq. Hydrochloric Acid (HCl)

-

Cold, concentrated Sulfuric Acid (H₂SO₄) (handle with extreme care)

Procedure:

-

Sample Preparation:

-

Label a series of clean, dry test tubes for each solvent to be tested.

-

Place approximately 25 mg of this compound into each test tube.[14]

-

-

Solvent Addition:

-

Mixing and Observation:

-

Stir the mixture vigorously with a clean spatula or use a vortex mixer for 30-60 seconds.[13][15]

-

Allow the mixture to stand and observe closely.

-

Record the compound as soluble (dissolves completely), partially soluble (some solid remains but a noticeable amount has dissolved), or insoluble (no visible change).[15]

-

-

Systematic Testing:

-

Repeat steps 2 and 3 for each solvent.

-

For tests involving reactive aqueous solutions (NaOH, HCl, H₂SO₄), observe for any changes such as color change, heat evolution, or gas formation, which may indicate a chemical reaction rather than simple dissolution.[16]

-

Logical Framework for Solubility Classification

For an unknown organic compound, a systematic series of solubility tests can help classify it based on its functional groups and molecular size.[14] While this compound is a known compound, this logical workflow is a fundamental concept in chemical analysis and is presented here for its educational and practical value in a research setting. The framework helps deduce the nature of a compound by testing its solubility in water, ether, and various aqueous acidic and basic solutions.

References

- 1. This compound | 21988-87-4 [chemicalbook.com]

- 2. This compound | 21988-87-4 | Benchchem [benchchem.com]

- 3. Cas 21988-87-4,this compound | lookchem [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | C12H15Br3 | CID 89140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. saltise.ca [saltise.ca]

- 16. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Spectral Analysis of 2,4,6-Tris(bromomethyl)mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other key spectral data for 2,4,6-tris(bromomethyl)mesitylene. The information herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.61 | Singlet | 6H | -CH₂Br |

| 2.50 | Singlet | 9H | Ar-CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 137.84 | Ar-C (quaternary, attached to -CH₃) |

| 133.18 | Ar-C (quaternary, attached to -CH₂Br) |

| 29.93 | -CH₂Br |

| 15.38 | Ar-CH₃ |

Solvent: CDCl₃, Frequency: 126 MHz[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3000-2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1610-1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1470-1430 | Medium | C-H Bend | CH₂ (scissoring) |

| 1380-1370 | Medium | C-H Bend | CH₃ (symmetric) |

| 1260-1200 | Strong | C-H Wag | CH₂Br |

| 880-800 | Strong | C-H Bend | Aromatic (out-of-plane) |

| 700-600 | Strong | C-Br Stretch | Alkyl Bromide |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 396/398/400/402 | [M]⁺ Molecular ion peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 317/319/321 | [M-Br]⁺ Fragment from loss of one bromine atom |

| 238/240 | [M-2Br]⁺ Fragment from loss of two bromine atoms |

| 159 | [M-3Br]⁺ Fragment from loss of three bromine atoms |

| 119 | [C₉H₁₁]⁺ Tropylium-like ion, a common fragment for substituted benzenes |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized for standard organic compound analysis and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.

-

Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 or 125 MHz).

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

2. IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet or empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like HPLC.

-

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for this type of molecule and would lead to the fragmentation patterns described.

2. Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

NMR Spectroscopy Workflow

Caption: General workflow for NMR analysis.

References

Technical Guide: Crystal Structure of 2,4,6-Tris(bromomethyl)mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-Tris(bromomethyl)mesitylene, a key building block in organic synthesis. Its C3 symmetry makes it a valuable core for the construction of dendrimers and other complex macromolecules.[1] The reactive bromomethyl groups readily undergo nucleophilic substitution, enabling the attachment of a wide array of molecular fragments, which is particularly useful in the synthesis of tripodal and hexapodal ligands for coordination chemistry and catalysis.[1]

Molecular Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The bulky bromine atoms are positioned above and below the plane of the benzene ring.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅Br₃ |

| Formula Weight | 398.96 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.3961 (16) Å |

| b | 9.4846 (16) Å |

| c | 9.4846 (16) Å |

| α | 90° |

| β | 109.115 (2)° |

| γ | 90° |

| Volume | 643.08 (19) ų |

| Z | 2 |

| Density (calculated) | 2.060 Mg/m³ |

| Absorption Coefficient | 9.38 mm⁻¹ |

| F(000) | 384 |

| Data Collection | |

| Theta range for data collection | 2.5 to 28.2° |

| Index ranges | -12 ≤ h ≤ 11, -12 ≤ k ≤ 12, -12 ≤ l ≤ 12 |

| Reflections collected | 3752 |

| Independent reflections | 2864 [R(int) = 0.038] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2864 / 0 / 139 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I > 2sigma(I)] | R1 = 0.028, wR2 = 0.069 |

| R indices (all data) | R1 = 0.038, wR2 = 0.072 |

| Largest diff. peak and hole | 0.80 and -0.71 e.Å⁻³ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct bromination of the methyl groups of mesitylene (1,3,5-trimethylbenzene).[1] This reaction is a free-radical halogenation that targets the benzylic positions due to the stability of the resulting benzylic radicals.[1]

An alternative one-pot synthesis procedure reacts mesitylene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid.[1]

Protocol: Synthesis from Mesitylene, Paraformaldehyde, and HBr in Acetic Acid

-

Reaction Setup: In a suitable reaction vessel, combine mesitylene (1 equivalent), paraformaldehyde (3.34 equivalents), and glacial acetic acid.

-

Addition of HBr: To this mixture, rapidly add a 45 wt% solution of hydrogen bromide in acetic acid.

-

Reaction Conditions: Heat the mixture at 95°C for 12 hours.

-

Precipitation: After the reaction is complete, pour the mixture into water to precipitate the crude product.

-

Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Dichloromethane and petroleum ether have been used for recrystallization.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath or refrigerator can promote crystallization.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Diagrams

References

A Comprehensive Guide to Mesitylene Derivatives in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Mesitylene (1,3,5-trimethylbenzene) and its derivatives have become indispensable tools in modern organic synthesis. The unique steric and electronic properties imparted by the symmetrically substituted trimethylphenyl group (the mesityl group, abbreviated as Mes) offer chemists remarkable control over reactivity and selectivity. This technical guide provides an in-depth review of the pivotal roles mesitylene derivatives play as bulky ligands, strategic protecting groups, and versatile starting materials in synthetic chemistry, with a focus on applications relevant to pharmaceutical and materials science.

The Mesityl Group: A Pillar of Steric Hindrance and Stability

The mesityl group is characterized by its significant steric bulk, stemming from the three methyl groups arranged symmetrically on the benzene ring. This steric hindrance is the primary reason for its widespread use in several areas of synthesis:

-

Stabilization of Reactive Species: The mesityl group can stabilize low-coordination or low-oxidation-state metal centers in organometallic complexes.[1] Its bulk physically obstructs pathways for decomposition or unwanted side reactions.

-

Enhancement of Selectivity: In catalysis, ligands bearing mesityl groups create a sterically demanding environment around the metal center.[1] This can force substrates to approach in a specific orientation, leading to high levels of regio-, diastereo-, and enantioselectivity.[1]

-

Modification of Reactivity: By sterically shielding a reactive center, the mesityl group can temper its reactivity, allowing for more controlled and selective transformations.

Mesitylene Derivatives as Ligands in Catalysis

Mesityl-containing ligands are cornerstones of contemporary organometallic catalysis, particularly in cross-coupling reactions and olefin metathesis. The steric bulk of the mesityl group often leads to the formation of highly active and stable catalysts.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes featuring mesityl substituents are among the most successful ligands in modern catalysis. The mesityl groups on the nitrogen atoms of the imidazole or imidazoline ring provide the necessary steric protection for the metal center, enhancing catalyst stability and activity.

A prime example is the family of Grubbs catalysts for olefin metathesis. The second-generation Grubbs catalyst and subsequent developments often incorporate an NHC ligand with mesityl groups (e.g., SIMes or IPr). This modification significantly increases the catalyst's activity and functional group tolerance compared to the first-generation phosphine-based catalysts.

Similarly, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), PEPPSI-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) often utilize NHC ligands with mesityl substituents. The steric bulk promotes the formation of the active monoligated palladium(0) species, which is crucial for efficient catalytic turnover.

Phosphine Ligands

Bulky phosphine ligands are critical for many catalytic processes. While ligands like tri-tert-butylphosphine are common, mesityl-containing phosphines such as trimesitylphosphine (PMes₃) also play a significant role. The cone angle of these ligands is large, which can facilitate reductive elimination and prevent the formation of inactive catalyst species.

Table 1: Comparison of Mesityl-Containing Catalysts in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | IMes | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 98 | [Fictional Data] |

| Pd₂(dba)₃ | PMes₃ | 4-Bromoanisole | 4-Tolylboronic acid | CsF | Dioxane | 80 | 6 | 95 | [Fictional Data] |

| [Pd(IPr)Cl₂] | IPr | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | THF/H₂O | 60 | 4 | 99 | [Fictional Data] |

*Note: Data in this table is representative and compiled for illustrative purposes based on typical reaction outcomes. Please consult specific literature for cited experimental results.

The Mesityl Group as a Protecting Group

The steric hindrance of the mesityl group makes it an effective, albeit specialized, protecting group in organic synthesis.[2] Its large size can prevent reagents from accessing a nearby functional group.

Protection of Functional Groups

The 2,4,6-trimethylbenzoyl ("mesitoyl") group can be used to protect alcohols. Due to its bulk, it is often introduced using the corresponding acyl chloride or anhydride under forcing conditions. A key advantage is its stability to a wide range of reagents. Deprotection typically requires harsh conditions, such as saponification with a strong base at high temperatures.

A more common application is the use of the mesitylenesulfonyl ("Mbs") group for the protection of amines, particularly the indole nitrogen in tryptophan during peptide synthesis.

Key Properties of Mesityl-Based Protecting Groups:

-

Introduction: Typically via reaction with the corresponding sulfonyl chloride (Mbs-Cl) or acyl chloride (Mes-COCl).

-

Stability: Generally robust and stable to both acidic and basic conditions, as well as many reductive and oxidative reagents.[2]

-

Deprotection: Often requires strong acid (e.g., TFA, HBr/AcOH) or reductive conditions, depending on the specific group.

Mesitylene as a Starting Material and Solvent

Beyond its role in specialized derivatives, mesitylene itself is a valuable precursor and solvent in chemical synthesis.

Synthesis of Functionalized Aromatics

The three methyl groups of mesitylene can be functionalized to produce a variety of useful compounds.

-

Oxidation: Oxidation of mesitylene with a strong oxidizing agent like nitric acid or potassium permanganate yields trimesic acid (1,3,5-benzenetricarboxylic acid), a key building block for metal-organic frameworks (MOFs) and other polymers.[1] Milder oxidation can produce 3,5-dimethylbenzaldehyde.[1]

-

Halogenation: Bromination of mesitylene proceeds readily to give mesityl bromide, a precursor for the Grignard reagent mesitylmagnesium bromide (MesMgBr), which is a common route to introduce the mesityl group.[1]

-

Formylation: The Gattermann reaction using zinc cyanide can be used to synthesize mesitaldehyde from mesitylene.[1]

Specialty Solvent

Mesitylene is used as a high-boiling point (164.7 °C) specialty solvent for organic reactions that require elevated temperatures.[1][3] Its aromatic nature allows it to dissolve many organic compounds, and its thermal stability makes it suitable for a range of conditions.[3] Furthermore, due to the high symmetry of the molecule, the proton NMR spectrum of mesitylene shows two sharp singlets, making it a useful internal standard in NMR spectroscopy for samples containing aromatic protons.[1]

Experimental Protocols

Synthesis of Mesityl Bromide (2-Bromo-1,3,5-trimethylbenzene)

Materials:

-

Mesitylene

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask protected from light, dissolve mesitylene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) to the solution.

-

Slowly add trifluoroacetic acid (0.1 eq) dropwise to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation or flash chromatography to yield pure mesityl bromide.

General Procedure for a Suzuki-Miyaura Coupling using a Mesityl-NHC Palladium Catalyst

Materials:

-

Aryl halide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[Pd(IMes)(dba)] or similar Pd-NHC precatalyst (0.5-2 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Anhydrous toluene

-

Degassed water

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, potassium phosphate, and the palladium precatalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed toluene and a small amount of degassed water via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

Mesitylene and its derivatives are powerful and versatile tools in the arsenal of the modern synthetic chemist. From enabling highly selective catalytic transformations as ligands to providing robust protection for sensitive functional groups and serving as a key synthetic precursor, the unique steric and electronic properties of the mesityl group are fundamental to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their application and handling is essential for professionals in the field of drug development and chemical research.

References

An In-depth Technical Guide to 2,4,6-Tris(bromomethyl)mesitylene: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2,4,6-Tris(bromomethyl)mesitylene. It also includes key physicochemical data, toxicological information, and detailed experimental protocols for its use in chemical synthesis. This document is intended to serve as an essential resource for laboratory personnel working with this compound.

Chemical Identification and Properties

This compound is a halogenated aromatic hydrocarbon.[1] Its structure, featuring a central mesitylene (1,3,5-trimethylbenzene) core with three bromomethyl substituents, makes it a valuable trifunctional building block in organic synthesis.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 21988-87-4[3] |

| EC Number | 244-697-1[3] |

| Molecular Formula | C₁₂H₁₅Br₃[4][5] |

| Molecular Weight | 398.96 g/mol [3][6] |

| InChI Key | BHIFXIATEXVOQA-UHFFFAOYSA-N[3] |

| SMILES | Cc1c(CBr)c(C)c(CBr)c(C)c1CBr[3] |

| Synonyms | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene[6][7] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder or crystals[7] |

| Melting Point | 187-189 °C (lit.)[3][8] |

| Boiling Point | 399.8 ± 37.0 °C (Predicted)[1] |

| Density | 1.759 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | Not applicable[3] |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to avoid exposure. It is classified as corrosive and an irritant.[6]

2.1 GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[6]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[6]

-

Skin Corrosion (Category 1B) , H314: Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[6]

-

Corrosive to metals (Category 1) , H290: May be corrosive to metals.[4]

Hazard Statements:

-

H290: May be corrosive to metals.[4]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3]

-

H314: Causes severe skin burns and eye damage.[4]

2.2 Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields, face shield.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), protective clothing.[4][9] |

| Respiratory Protection | NIOSH-approved respirator with a type P3 (EN 143) cartridge for dusts.[3] |

2.3 Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid generating dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[4] Keep away from incompatible materials such as oxidizing agents.[4] Store locked up.[4]

2.4 First Aid Measures

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Immediately call a poison center or doctor.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. Immediately call a poison center or doctor.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]

2.5 Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used for its ability to form three new bonds through nucleophilic substitution of the bromide atoms.[2]

3.1 Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of mesitylene.

-

Materials: Mesitylene, paraformaldehyde, 45 wt% HBr in acetic acid, glacial acetic acid, water.

-

Procedure:

-

In a suitable reaction vessel, combine mesitylene (6.0 g, 0.05 mol), paraformaldehyde (5.00 g, 0.167 mol), and 25 mL of glacial acetic acid.

-

Rapidly add 30 mL of a 45 wt% HBr/acetic acid solution to the mixture.

-

Heat the mixture at 95 °C for 12 hours.

-

After cooling, pour the reaction mixture into 100 mL of water.

-

Collect the solid product by filtration.

-

The crude product can be further purified by recrystallization.

-

3.2 Synthesis of Microporous Organic Polymers

This compound can be used as a building block for the synthesis of microporous organic polymers.

-

Materials: this compound, 1,3,5-triphenylbenzene, anhydrous FeCl₃, dry dichloromethane (DCM).

-

Procedure:

-

To a 100 mL flask, add anhydrous FeCl₃ (600 mg, 3.75 mmol), this compound (200 mg, 0.5 mmol), and 1,3,5-triphenylbenzene (153 mg, 0.5 mmol).

-

Add 20 mL of dry DCM to the flask.

-

Stir the mixture under a nitrogen atmosphere at 40 °C for 24 hours.

-

The resulting polymer network can be collected and purified by washing with methanol in a Soxhlet extractor for 24 hours.

-

Dry the final product under reduced pressure at 160 °C for 24 hours.

-

Visualizations

Diagram 1: Synthesis of this compound

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 21988-87-4 | Benchchem [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | C12H15Br3 | CID 89140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | 21988-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 21988-87-4 [chemicalbook.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

Safeguarding Stability: A Technical Guide to the Storage of 2,4,6-Tris(bromomethyl)mesitylene

For Immediate Release

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the proper storage conditions for 2,4,6-Tris(bromomethyl)mesitylene (CAS No. 21988-87-4). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding laboratory safety.

Core Storage Recommendations

This compound is a reactive chemical intermediate sensitive to environmental conditions. The primary storage objective is to prevent its degradation and reaction with atmospheric components or contaminants. The following table summarizes the recommended storage parameters based on safety data sheets (SDS) and supplier information.

| Parameter | Recommendation | Rationale |

| Temperature | Cool | Minimizes the rate of potential degradation reactions. |

| Light Exposure | Dark | Protects the compound from light-induced decomposition. |

| Atmosphere | Dry | Prevents hydrolysis of the bromomethyl groups. |

| Container | Tightly Closed | Prevents exposure to moisture and atmospheric contaminants.[1][2] |

| Container Material | Corrosion-Resistant | The compound may be corrosive to certain metals.[1] |

| Location | Well-Ventilated & Locked Up | Ensures safety in case of accidental release and prevents unauthorized access.[1][2] |

| Incompatible Materials | Segregated from Oxidizing Agents | Avoids potentially vigorous or hazardous reactions.[1] |

While the provided information consistently points to these qualitative storage conditions, it is important to note that publicly available literature does not contain specific quantitative stability data, such as degradation rates at various temperatures or humidity levels.

Experimental Considerations and Handling

The reactivity of the bromomethyl groups, which is valuable in synthetic chemistry, also dictates careful handling and storage.[3] No specific experimental protocols for stability testing of this compound were found in the public domain. However, based on its chemical nature, researchers should be aware of the following:

-

Moisture Sensitivity: The presence of water can lead to hydrolysis of the C-Br bonds, forming the corresponding alcohol and hydrobromic acid. This not only degrades the starting material but can also alter the pH of the sample.

-

Reactivity with Nucleophiles: As a reactive alkylating agent, this compound will react with a wide range of nucleophiles. Storage areas should be free from potential nucleophilic contaminants.

Due to the lack of specific, publicly available stability studies, it is recommended that users perform their own stability assessments under their specific laboratory conditions if long-term storage is required or if the material is to be used in sensitive applications.

Logical Workflow for Storage Determination

The following diagram illustrates the decision-making process for ensuring the proper storage of this compound.

Conclusion

References

2,4,6-Tris(bromomethyl)mesitylene: An In-depth Technical Guide to a Versatile Organic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-tris(bromomethyl)mesitylene, a highly functionalized aromatic compound that serves as a pivotal building block in various fields of chemical synthesis. Its unique C3 symmetry and three reactive bromomethyl groups make it an exceptional core molecule for the construction of complex macromolecular architectures, including star-shaped polymers and dendrimers. This document details its synthesis, properties, and diverse applications, with a focus on providing practical experimental protocols and quantitative data to support researchers in their work.

Core Properties and Synthesis

This compound, also known as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, is a white to off-white crystalline solid.[1] Its molecular structure, characterized by a central mesitylene (1,3,5-trimethylbenzene) ring with bromomethyl substituents at the 2, 4, and 6 positions, provides a rigid and sterically defined core.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, purification, and use in subsequent reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₅Br₃ |

| Molecular Weight | 398.96 g/mol [2][3] |

| Melting Point | 187-189 °C[2] |

| Appearance | White to Almost white powder to crystal[1] |

| Solubility | Insoluble in water[4] |

| ¹H NMR (500 MHz, CDCl₃) | δ 4.61 (s, 6H, -CH₂Br), 2.50 (s, 9H, -CH₃)[5] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 137.84, 133.18, 29.93, 15.38[5] |

| CAS Number | 21988-87-4[2] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the radical bromination of mesitylene. A detailed experimental protocol is provided below.

This protocol describes a one-pot synthesis from mesitylene, paraformaldehyde, and hydrobromic acid in acetic acid, which avoids the use of elemental bromine.[1][6]

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

33% wt solution of hydrobromic acid in acetic acid

-

Glacial acetic acid

-

Dichloromethane

-

Petroleum ether

-

Ice water

Procedure:

-

Under a nitrogen atmosphere, add mesitylene (0.7 mL, 5 mmol) to a reaction vial.

-

Sequentially add glacial acetic acid (2.6 mL) and a 33% wt solution of hydrobromic acid in acetic acid (3.5 mL).[1]

-

Add paraformaldehyde (570 mg, 18.8 mmol, 3.7 equivalents).[1]

-

Stir the reaction mixture at 95 °C. Precipitation of the product should be observed after approximately 3 hours.[1]

-

Continue stirring for a total of 9 hours, then cool the reaction mixture to room temperature.[1]

-

Pour the reaction mixture into ice water.

-

Collect the solid product by filtration and dry it.

-

Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to yield white needle-like crystals.[1] The expected yield is approximately 99%.[1]

Applications as an Organic Building Block

The trifunctional nature of this compound makes it a valuable building block for creating a variety of complex molecular architectures. The three reactive bromomethyl groups readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide range of molecular fragments.[6]

Polymer Chemistry: Synthesis of Star Polymers

This compound is an excellent initiator for the synthesis of three-armed star polymers via atom transfer radical polymerization (ATRP).[5][7] The central mesitylene core provides a defined point of origin from which three polymer chains can grow.

This protocol provides a general procedure for the synthesis of a star polymer using this compound as the initiator and a generic monomer.

Materials:

-

This compound (initiator)

-

Monomer (e.g., styrene, methyl acrylate)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add CuBr (catalyst).

-

Add the desired amount of monomer and anisole (solvent).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

While the mixture is frozen, add this compound (initiator) and PMDETA (ligand).

-

Seal the flask under vacuum and place it in a thermostated oil bath to start the polymerization.

-

After the desired time, cool the flask in ice water to stop the polymerization.

-

Dissolve the mixture in an appropriate solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Supramolecular Chemistry: Synthesis of Dendrimers

The C3 symmetry of this compound makes it an ideal core for the divergent synthesis of dendrimers.[6] Each bromomethyl group serves as a branching point for the growth of dendritic wedges. A common method for dendrimer synthesis is the Williamson ether synthesis.

This protocol outlines the synthesis of the first-generation (G1) polyether dendrimer using this compound as the core and a diol as the branching unit.

Materials:

-

This compound (core)

-

A suitable diol with one protected hydroxyl group (e.g., 3-benzyloxy-1,2-propanediol)

-

Sodium hydride (NaH) (base)

-

Dry N,N-dimethylformamide (DMF) (solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure: Step 1: First Generation Synthesis

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the diol (e.g., 3-benzyloxy-1,2-propanediol) in dry DMF.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of this compound in dry DMF dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the G1 dendrimer with protected hydroxyl groups at the periphery.

Step 2: Deprotection for a Hydroxyl-Terminated Dendrimer

-

The protecting groups (e.g., benzyl) on the periphery of the G1 dendrimer can be removed by standard procedures, such as catalytic hydrogenation, to yield the hydroxyl-terminated G1 dendrimer.

Materials Science and Drug Development

In materials science, this compound is utilized in the synthesis of microporous organic frameworks and for the functionalization of surfaces and polymer networks.[6] The rigid core and reactive arms allow for the construction of materials with defined porosity and tailored surface properties.

In the context of drug development, while direct applications are not extensively documented, its role as a trifunctional building block is of significant interest. The ability to introduce three distinct functionalities in a controlled manner is a key strategy in the synthesis of complex molecules with potential therapeutic activity.[8] It can serve as a scaffold for the creation of libraries of compounds for high-throughput screening or as a core for the development of multivalent drug delivery systems. The principles of fragment-based drug discovery can leverage such building blocks to assemble novel lead compounds with improved pharmacological profiles.

Conclusion

This compound is a powerful and versatile organic building block with a wide range of applications in polymer chemistry, supramolecular chemistry, and materials science. Its well-defined structure and high reactivity provide a robust platform for the synthesis of complex, functional macromolecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the creation of novel materials and molecules with tailored properties. Its potential as a scaffold in medicinal chemistry further underscores its importance as a key component in the synthetic chemist's toolbox.

References

- 1. kirj.ee [kirj.ee]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | springerprofessional.de [springerprofessional.de]

- 7. archivepp.com [archivepp.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Versatility of 2,4,6-Tris(bromomethyl)mesitylene: A Workhorse in Molecular Architecture

Application Note

Introduction

2,4,6-Tris(bromomethyl)mesitylene is a highly versatile trifunctional building block in organic synthesis. Its C3-symmetric structure, featuring three reactive bromomethyl groups extending from a central mesitylene core, makes it an ideal scaffold for the construction of complex, well-defined molecular architectures. This compound serves as a cornerstone in the synthesis of tripodal ligands for coordination chemistry, as a core molecule for the creation of dendrimers and star-shaped polymers, and as a cross-linking agent in the formation of microporous organic polymers. The benzylic nature of the bromine atoms renders them susceptible to nucleophilic substitution, providing a reliable handle for introducing a wide array of functional groups.

Key Applications

The utility of this compound spans several key areas of modern organic and materials chemistry:

-

Synthesis of Tripodal Ligands: The pre-organized tripodal arrangement of the bromomethyl groups allows for the straightforward synthesis of C3-symmetric ligands. These ligands are crucial in coordination chemistry for stabilizing various metal centers, influencing their catalytic activity, and creating specific coordination environments.

-

Core Molecule for Dendrimers and Star Polymers: Its trifunctional nature makes it an excellent central core for the divergent synthesis of dendrimers and star-shaped polymers. Polymer chains can be grown from the three reactive sites, leading to macromolecules with controlled architecture and a high density of functional groups at the periphery.

-

Cross-linking Agent for Microporous Organic Polymers: this compound is employed as a node in the construction of three-dimensional polymer networks. These materials often exhibit high surface areas and permanent porosity, making them suitable for applications in gas storage and separation.

Chemical Properties

| Property | Value |

| IUPAC Name | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene |

| CAS Number | 21988-87-4 |

| Molecular Formula | C₁₂H₁₅Br₃ |

| Molecular Weight | 398.96 g/mol |

| Melting Point | 187-189 °C |

| Appearance | White to off-white crystalline powder |

Experimental Protocols

Protocol 1: Synthesis of a Tripodal Amine Ligand via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of a C3-symmetric tripodal amine ligand, a common motif in coordination chemistry.

Reaction Scheme:

2,4,6-Tris(bromomethyl)mesitylene: A Versatile Crosslinking Agent for Advanced Polymer Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(bromomethyl)mesitylene is a highly reactive, trifunctional aromatic compound that serves as an effective crosslinking agent and a core initiator for the synthesis of complex polymer architectures. Its three bromomethyl groups are susceptible to nucleophilic substitution reactions, allowing for the formation of robust, three-dimensional polymer networks.[1] This property makes it a valuable tool in the development of advanced materials with tailored mechanical, thermal, and chemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in polymer science, with a focus on its role in creating crosslinked networks and its potential in drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 21988-87-4 | |

| Molecular Formula | C₁₂H₁₅Br₃ | [2] |

| Molecular Weight | 398.96 g/mol | [2] |

| Melting Point | 187-189 °C (lit.) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents such as THF, DMF, and chlorinated hydrocarbons. |

Applications in Polymer Science

The trifunctionality of this compound makes it a versatile building block for various polymer architectures.

Crosslinking of Linear Polymers

This compound can be used to crosslink pre-existing linear polymers that possess nucleophilic functional groups, such as hydroxyl, amino, or carboxyl groups. This process enhances the mechanical strength, thermal stability, and solvent resistance of the resulting material. The crosslinking reaction typically proceeds via nucleophilic substitution, where the nucleophilic groups on the polymer chains displace the bromide ions from the bromomethyl groups of the crosslinker.

Synthesis of Star Polymers via Atom Transfer Radical Polymerization (ATRP)

This compound is an excellent trifunctional initiator for the "core-first" synthesis of star polymers via Atom Transfer Radical Polymerization (ATRP). In this method, polymer arms grow from the three initiation sites on the mesitylene core, leading to well-defined, three-armed star polymers. ATRP allows for precise control over the molecular weight and low polydispersity of the polymer arms.

Potential Application in Hydrogels for Drug Delivery

While specific literature on the use of this compound in hydrogel-based drug delivery is limited, its trifunctional nature and reactivity with nucleophiles make it a promising candidate for crosslinking hydrophilic polymers to form hydrogels.[3][4] Such hydrogels could encapsulate therapeutic agents and provide controlled release.[5][6] The crosslinking density, which can be controlled by the amount of the crosslinking agent, would influence the swelling behavior and drug release kinetics of the hydrogel.

Experimental Protocols

Protocol 1: Synthesis of Crosslinked Polystyrene Microspheres

This protocol describes the preparation of crosslinked polystyrene microspheres using this compound as a crosslinking agent during suspension polymerization.

Materials:

-

Styrene (inhibitor removed)

-

This compound

-

Benzoyl peroxide (BPO) (initiator)

-

Poly(vinyl alcohol) (PVA) (suspension stabilizer)

-

Deionized water

-

Toluene

Procedure:

-

Prepare an aqueous phase by dissolving PVA (1 wt% of water) in deionized water with stirring at 80 °C until a clear solution is obtained.

-

Prepare an organic phase by dissolving styrene, this compound (e.g., 5 mol% with respect to styrene), and BPO (1 mol% with respect to styrene) in toluene.

-

Add the organic phase to the aqueous phase with vigorous stirring to form a stable suspension of monomer droplets.

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and maintain for 6-8 hours.

-

After the polymerization is complete, cool the mixture to room temperature.

-

Filter the resulting crosslinked polystyrene microspheres and wash them sequentially with hot water, methanol, and toluene to remove any unreacted monomers, initiator, and stabilizer.

-

Dry the microspheres in a vacuum oven at 60 °C overnight.

Characterization:

-

Morphology: Scanning Electron Microscopy (SEM) can be used to observe the size and shape of the microspheres.

-

Thermal Stability: Thermogravimetric Analysis (TGA) can determine the decomposition temperature of the crosslinked polystyrene.

-

Crosslink Density: Swelling studies in a good solvent for polystyrene (e.g., toluene) can provide an estimation of the crosslink density.

Protocol 2: Synthesis of a Three-Armed Star Poly(methyl methacrylate) via ATRP

This protocol details the synthesis of a star-shaped poly(methyl methacrylate) (PMMA) using this compound as a trifunctional initiator.

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed)

-

This compound

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for GPC analysis)

Procedure:

-

In a Schlenk flask, add CuBr (e.g., 1 equivalent relative to the initiator).

-

Add a stir bar and seal the flask with a rubber septum.

-

Purge the flask with nitrogen for 15 minutes.

-

In a separate flask, prepare a solution of this compound (e.g., 1 part), MMA (e.g., 100 parts per arm), and PMDETA (e.g., 1 equivalent relative to CuBr) in anisole.

-

Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

-

Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a nitrogen-purged syringe.

-

Place the flask in a preheated oil bath at 60-80 °C and stir.

-

Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.

-

Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

-

Filter the precipitated star polymer and dry it under vacuum.

Characterization:

-

Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Structure Confirmation: ¹H NMR spectroscopy can confirm the structure of the star polymer.

Quantitative Data Summary